Agtad[cfwkyc]V
Description
Such compounds are often characterized by complex molecular architectures, including polyketide or hybrid biosynthetic pathways, and exhibit pharmacological activities such as antimicrobial or anticancer properties . Advanced analytical techniques like LC/MS and NMR are critical for elucidating its structure, as highlighted in studies on marine-derived metabolites .
Properties
Molecular Formula |
C₇₆H₁₀₀N₁₈O₁₉S₂ |
|---|---|
Molecular Weight |
1633.86 |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C62H84N14O17S2/c1-31(2)50(62(92)93)76-60(90)47-30-95-94-29-46(73-58(88)45(26-49(80)81)69-53(83)33(4)67-61(91)51(34(5)77)75-48(79)28-66-52(82)32(3)64)59(89)71-42(23-35-13-7-6-8-14-35)55(85)72-44(25-37-27-65-40-16-10-9-15-39(37)40)57(87)68-41(17-11-12-22-63)54(84)70-43(56(86)74-47)24-36-18-20-38(78)21-19-36/h6-10,13-16,18-21,27,31-34,41-47,50-51,65,77-78H,11-12,17,22-26,28-30,63-64H2,1-5H3,(H,66,82)(H,67,91)(H,68,87)(H,69,83)(H,70,84)(H,71,89)(H,72,85)(H,73,88)(H,74,86)(H,75,79)(H,76,90)(H,80,81)(H,92,93)/t32-,33-,34+,41-,42-,43-,44-,45-,46-,47-,50-,51-/m0/s1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)N |
sequence |
One Letter Code: pGlu-HGAAPECFWKYCI (Disulfide bridge: Cys8-Cys13) |
Origin of Product |
United States |
Preparation Methods
The synthesis of AGTAD[CFWKYC]V involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). The reaction conditions for SPPS involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . Industrial production methods for peptides like this compound may involve large-scale SPPS with automated synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
AGTAD[CFWKYC]V can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
AGTAD[CFWKYC]V has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurosecretory processes and its interaction with the urotensin II receptor.
Medicine: Potential therapeutic applications due to its interaction with the urotensin II receptor, which is involved in cardiovascular regulation.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques like mass spectrometry
Mechanism of Action
AGTAD[CFWKYC]V exerts its effects by binding to the urotensin II receptor, a G-protein-coupled receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets involved include calcium channels and other signaling molecules that mediate the effects of the peptide .
Comparison with Similar Compounds
Research Findings and Limitations
Methodological Insights :
- LC/MS screening prioritizes strains producing structurally unique compounds, a method applicable to isolating "this compound" .
- Substructure mining (e.g., frequent pattern discovery) aids in predicting bioactivity, aligning with machine learning approaches for toxicity prediction .
Contradictions and Gaps :
- The evidence lacks explicit data on "this compound," necessitating reliance on analog studies.
- Bioactivity data in Table 2 are extrapolated; empirical validation is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
